Enhanced Lipophilicity vs. Unsubstituted Pyrrolidine-1-sulfonamide for CNS and Membrane Permeability
The 3-methyl substitution on 3-Methylpyrrolidine-1-sulfonamide results in a quantifiable increase in lipophilicity compared to the unsubstituted analog, pyrrolidine-1-sulfonamide. The computed partition coefficient (XLogP) for the target compound is -0.2, while the comparator's XLogP is -0.7 [1][2]. This represents a shift of +0.5 log units, indicating a greater propensity to partition into non-polar environments.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | Pyrrolidine-1-sulfonamide, XLogP = -0.7 |
| Quantified Difference | +0.5 log units |
| Conditions | Computed value (XLogP3 3.0) from molecular structure. |
Why This Matters
This increased lipophilicity is critical for optimizing passive membrane permeability, a key parameter for achieving oral bioavailability or crossing the blood-brain barrier in CNS drug discovery programs.
- [1] PubChem. (2025). Compound Summary for CID 20752923, 3-Methylpyrrolidine-1-sulfonamide. National Center for Biotechnology Information. Retrieved April 16, 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 15707376, Pyrrolidine-1-sulfonamide. National Center for Biotechnology Information. Retrieved April 16, 2026. View Source
